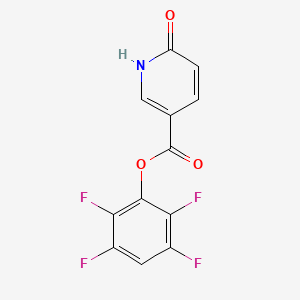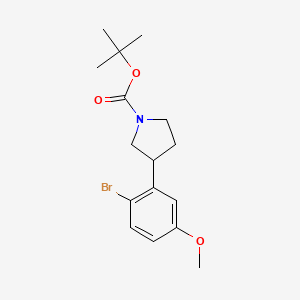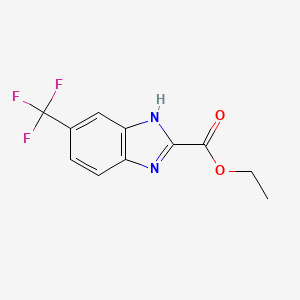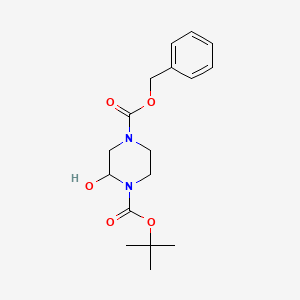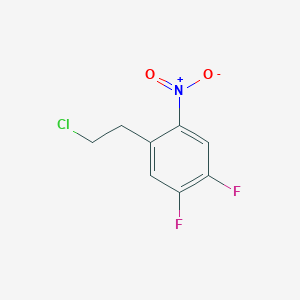
1-(3-Fluoro-4-methylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield . This method allows for the rapid generation of azetidines with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced azetidine derivatives.
Substitution: The fluoro and methyl groups on the benzyl moiety can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the fluoro and methyl groups enhance its binding affinity to specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
3-Fluoroazetidine: A structurally similar compound with a fluoro group on the azetidine ring.
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)azetidine stands out due to the specific positioning of the fluoro and methyl groups on the benzyl moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
WUSSAOYTBBJQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


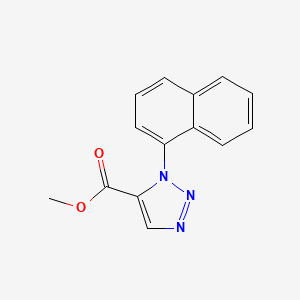
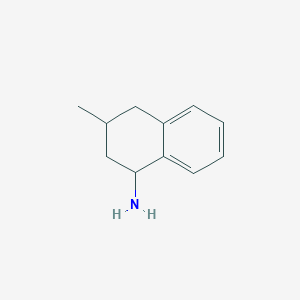

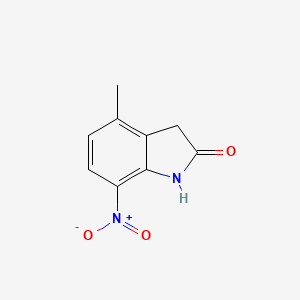
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)


